Donormil

Catalog No.
S526571
CAS No.
562-10-7
M.F
C17H22N2O.C4H6O4
C21H28N2O5
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Donormil

CAS Number

562-10-7

Product Name

Donormil

IUPAC Name

butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C17H22N2O.C4H6O4
C21H28N2O5

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

KBAUFVUYFNWQFM-UHFFFAOYSA-N

SMILES

Array

solubility

58.3 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Doxylamine Succinate; Decapryn; Unisom; Evigoa D; A-H Injection; 562-10-7;

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

The exact mass of the compound Doxylamine succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)>58.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Doxylamine succinate (CAS 562-10-7), commercially recognized as Donormil, is a first-generation ethanolamine-class H1 histamine receptor antagonist. Procured primarily as a stable succinic acid salt, it is a white to creamy-white crystalline powder with high aqueous and ethanolic solubility. In pharmaceutical manufacturing, it is prioritized for its pronounced sedative and anticholinergic properties, serving as a critical active pharmaceutical ingredient (API) in short-term hypnotic formulations, antitussive syrups, and antiemetic combinations with pyridoxine. Its predictable pharmacokinetic profile, characterized by high oral bioavailability and a prolonged elimination half-life, makes it a benchmark material for sustained-action central nervous system (CNS) depressant applications [1].

Substituting doxylamine succinate with its free base or closely related ethanolamines like diphenhydramine introduces critical formulation and pharmacokinetic failures. Doxylamine free base is an unstable liquid at room temperature, rendering it entirely unsuitable for solid-dose tableting or standardized powder handling in large-scale manufacturing [1]. While diphenhydramine HCl is a common in-class substitute, it possesses a significantly shorter elimination half-life (4-8 hours) compared to doxylamine succinate (10-12.5 hours). Substituting diphenhydramine into a formulation designed for doxylamine will result in premature systemic clearance, failing to meet the sustained efficacy required for delayed-release antiemetic or full-night hypnotic profiles [2].

Solid-State Stability and Processability (Succinate Salt vs. Free Base)

For solid oral dosage manufacturing, the physical state of the API is critical. Doxylamine free base exists as an oil or liquid at room temperature, complicating direct compression and requiring specialized liquid-fill encapsulation. In contrast, doxylamine succinate is a highly stable crystalline powder with a defined melting point of 103–108 °C. This thermal stability and solid-state form allow for standard wet granulation, direct compression, and extended shelf-life under standard ICH storage conditions [1].

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid, Melting Point 103-108 °C
Comparator Or BaselineDoxylamine free base (Liquid/Oil at 25 °C)
Quantified DifferencePhase transition from unprocessable liquid to stable high-melting solid
ConditionsStandard ambient temperature and pressure (SATP)

Procurement of the succinate salt is mandatory for manufacturers utilizing standard tablet pressing or powder-blending workflows, avoiding the costly handling required for liquid APIs.

Pharmacokinetic Duration and Half-Life (vs. Diphenhydramine)

When selecting an ethanolamine-class antihistamine for sustained therapeutic action, doxylamine succinate demonstrates a significantly prolonged systemic presence compared to diphenhydramine. Clinical pharmacokinetic profiling shows that doxylamine succinate maintains an elimination half-life of 10.0 to 12.5 hours, whereas diphenhydramine clears in 4.0 to 8.0 hours. This extended duration is critical for delayed-release formulations, such as those combined with pyridoxine, where the API must bridge the gap between nighttime administration and morning symptom onset [1].

Evidence DimensionTerminal elimination half-life (T1/2el)
Target Compound Data10.0 - 12.5 hours
Comparator Or BaselineDiphenhydramine (4.0 - 8.0 hours)
Quantified Difference~50-150% increase in elimination half-life
ConditionsIn vivo human pharmacokinetic profiling (oral administration)

Buyers formulating delayed-release or extended-duration therapeutics must select doxylamine succinate to prevent premature sub-therapeutic plasma levels.

BCS Solubility and Formulation Flexibility

Doxylamine succinate exhibits exceptional solubility across the entire physiological pH range (1.2 to 7.5). Quantitative dissolution profiling reveals that the highest standard dose (10 mg to 25 mg) requires less than 1 mL of aqueous media to dissolve completely, far below the 250 mL threshold for Biopharmaceutics Classification System (BCS) highly soluble drugs. This extreme solubility enables rapid-onset formulations, such as orally disintegrating tablets (ODTs) and liquid syrups, which cannot be as easily achieved with less soluble analogs[1].

Evidence DimensionVolume of physiological media required to dissolve highest dose
Target Compound Data< 1 mL (pH 1.2 to 7.5)
Comparator Or BaselineBCS High Solubility Threshold (250 mL)
Quantified Difference>250-fold margin of solubility safety
ConditionsAqueous media, pH 1.2 to 7.5, 37 °C

The high aqueous solubility ensures reproducible bioavailability and allows formulators to develop low-volume, high-concentration liquid or rapid-dissolve solid products.

Cation-Exchange Resin Compatibility for Taste-Masking

Doxylamine succinate is notoriously bitter, posing a challenge for orally disintegrating formulations. However, it exhibits high compatibility with weak cation exchange resins such as Indion 234. At an optimized drug-to-resin ratio of 1:2, doxylamine succinate achieves an 88.63% loading efficiency. The resulting complex remains stable and releases less than 5% of the drug at salivary pH (6.7) within 60 seconds, completely masking the bitter taste, while achieving over 97% release within 30 minutes in gastric conditions [1].

Evidence DimensionDrug loading efficiency and salivary release
Target Compound Data88.63% loading; <5% release at pH 6.7
Comparator Or BaselineUncomplexed doxylamine succinate (immediate bitter dissolution)
Quantified DifferenceNear-total suppression of salivary dissolution while maintaining gastric release
ConditionsIndion 234 cation exchange resin, 1:2 ratio, pH 6.7 vs gastric pH

This specific resin compatibility allows procurement teams to confidently source doxylamine succinate for pediatric or patient-friendly ODTs without compromising patient compliance due to taste.

Solid-Dose Hypnotic and Antiemetic Manufacturing

Utilizing the crystalline stability of the succinate salt for high-speed direct compression tableting, particularly in delayed-release matrices with pyridoxine where prolonged half-life is required [2].

Orally Disintegrating Tablets (ODTs)

Leveraging its high BCS solubility and compatibility with cation-exchange resins to produce rapid-onset, taste-masked sleep aids that bypass the need for swallowing intact tablets [1].

Liquid Syrup Formulations

Taking advantage of its extreme aqueous and ethanolic solubility to formulate high-concentration antitussive and cold-relief syrups without precipitation risks over long shelf lives [2].

Sustained-Action CNS Depressant Research

Acting as a long-half-life benchmark in pharmacokinetic studies comparing next-generation H1 antagonists, where its 10-12.5 hour half-life serves as a reliable positive control for residual sedation models [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992)

Color/Form

LIQ

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

388.19982200 Da

Monoisotopic Mass

388.19982200 Da

Boiling Point

279 to 286 °F at 0.5 mmHg (NTP, 1992)
137-141 °C @ 0.5 MM HG

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

217 to 226 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9BI9B5YI2

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 81 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 80 of 81 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used alone as a short-term sleep aid, in combination with other drugs as a night-time cold and allergy relief drug. Also used in combination with Vitamin B6 (pyridoxine) to prevent morning sickness in pregnant women.
Doxylamine succinate with pyridoxine has approval from the U.S. Food and Drug Administration for the first-line treatment of nausea and vomiting of pregnancy (NVP). Nausea and vomiting of pregnancy affects up to 85% of women during pregnancy—it is the most prevalent medical condition during pregnancy. Most patients with NVP are manageable by making alterations to diet and lifestyle factors; however, more than 30% might need fluids, vitamin supplementation, and additional treatment with an antiemetic such as doxylamine.

Livertox Summary

Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihistamines; Antiemetics; Gastrointestinal Agents
Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antiemetics; Antitussive Agents; Histamine H1 Antagonists; Sedatives, Nonbarbiturate
ANTIHISTAMINIC AGENT PROBABLY EFFECTIVE FOR SYMPTOMATIC TREATMENT OF... ALLERGIC RHINITIS, VASOMOTOR RHINITIS, ALLERGIC CONJUNCTIVITIS DUE TO INHALANT ALLERGENS & FOODS, MILD, UNCOMPLICATED ALLERGIC SKIN MANIFESTATIONS OF URTICARIA & ANGIOEDEMA, AMELIORATION & PREVENTION OF...REACTIONS TO BLOOD OR PLASMA... /SUCCINATE/
VET USE: AS ARE OTHER ANTIHISTAMINES IN STOMATITIS, LAMINITIS, URTICARIA, RESPIRATORY DISORDERS, BLOAT, & INDIGESTION IN CATTLE; IN URTICARIA & LAMINITIS IN HORSES; IN DERMATITIS, URTICARIA, MOTION SICKNESS, & IN PREVENTION OF DEPIGMENTATION IN BLUE NOSED DOGS. /SUCCINATE/
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
For more Therapeutic Uses (Complete) data for DOXYLAMINE (9 total), please visit the HSDB record page.

Pharmacology

Doxylamine Succinate is a pyridine derivate histamine H1 antagonist with pronounced sedative properties. Doxylamine succinate competitively blocks the histamine H1 receptor and limits the typical allergic and anaphylactic responses, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contraction of gastrointestinal smooth muscle, caused by actions of histamine on bronchial and gastrointestinal smooth muscles, and on capillaries. This drug also prevents histamine-induced pain and itching of the skin and mucous membranes.

MeSH Pharmacological Classification

Histamine H1 Antagonists

Mechanism of Action

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Slightly volatile

Pictograms

Irritant

Irritant

Other CAS

562-10-7

Absorption Distribution and Excretion

Readily absorbed via the gastrointestinal tract.
H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/
The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/
Elimination and metabolic profiles of the glucuronide products of doxylamine and its N-demethylated metabolites were determined after the oral admin of (14)C-doxylamine succinate (13.3 and 133 mg/kg doses) to male and female Fischer 344 rats. The cumulative urinary and fecal eliminations of these conjugated doxylamine metaboites at the 13.3 mg/kg dose were 44.4 + or - 4.2% and 47.3 + or - 8.1% of the total recoverd dose for male and female rats, respectively. The cumulative urinary and fecal eliminations of conjugated doxylamine metabolites at the 133 mg/kg dose were 55.2 + or - 2.6% and 47.9 + or - 2.5% of the total recovered dose for male and female rats, respectively. The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.
The elimination of doxylamine and metabolites was determined after iv admin of (14)C-doxylamine succinate at 0.7 and 13.3 mg/kg to the adult female rhesus monkey. Although the total recovery of radioactivity was the same for the low- and high-dose studies (90.2%), the rate of plasma elimination of doxylamine and its demethylated metabolite (desmethyldoxylamine) was slower for the high dose group. The 24 hr urinary excretion of doxylamine metabolites, desmethyl- and didesmethyldoxylamine, was significantly incr and the polar doxylamine metabolites were significantly decr as the iv doxylamine succinate dose was incr. The plasma elimination of GC-detected doxylamine was determined after po admin of Bendectin (doxylamine succinate and pyridoxine hydrochloride) /also contains dicyclomine hydrochloride/ at 7, 13.3, and 27 mg/kg to adult female rhesus monkeys. As the dose incr, the clearance of doxylamine decr. A statistically evaluated fit of the po data to a single-compartment, parallel first-order elimination model and a single-compartment, parallel first- and second-order (Michaelis-Menten) elimination model indicated that the more complex model containing the second-order process was most consistent with the observed elimination data. /Doxylamine succinate/

Metabolism Metabolites

Hepatic.
The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.
Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. ... In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine ... is also reported.
Hepatic. Half Life: 10 hours

Wikipedia

Doxylamine

Drug Warnings

PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AUTOMOBILE, FLY AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/
VET: USE OF ANTIHISTAMINES IN STOMATITIS, GANGRENOUS MASTITIS, METRITIS, & TOXIC ENGORGEMENTS HAVE BEEN QUESTIONED. /SUCCINATE/
Like other antihistamines, doxylamine should not be used in premature or full-term neonates. Safety and efficacy of doxylamine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because doxylamine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician. As an antihistamine, doxylamine should be used in children 2 to younger than 6 years of age only under the direction of a physician; use of the drug in children younger than 2 years of age is not recommended.
Because of the potential for serious adverse reactions to antihistamines in nursing infants, a decision should be made whether to discontinue nursing or doxylamine, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for DOXYLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

10 hours
The drug has an elimination half-life of about 10 hours in healthy adults.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD FROM PHENYL-2-PYRIDYLMETHYLCARBINOL & BETA-N,N-DIMETHYLAMINOETHYL CHLORIDE IN PRESENCE OF SODAMIDE IN XYLENE... SPERBER ET AL., J AM CHEM SOC 71,887 (1949)
2-Acetylpyridine + phenylmagnesium bromide + 2-dimethylaminoethyl chloride hydrochloride (Grignard reaction/ether formation)
Pyridine + acetophenone + 2-diethylaminoethyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/ether formation)

General Manufacturing Information

A COMBINATION WITH METHYLETHYLAMINOPHENOLPROPANOL HCL (NETHAMINE) & THEOPHYLLINE AMINOISOBUTANOL IS MARKETED AS NETHAPRIN.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY.
Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. TSP/tandem mass spectrometry (TSP/MS/MS) of the (M + H) + ions provided fragment ions characteristic of these metabolites. In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine, N-desmethylpyrilamine and O-dealkylated pyrilamine is also reported. A fragmentation pathway for analysis by MS/MS of pyrilamine and its metabolites is also proposed. The results demonstrate the utility of TSP/MS for biologically derived metabolites of pyrilamine and doxylamine.
... GC methods using a rubidium-sensitized nitrogen detector were developed for analysis of doxylamine succinate in animal feed, human urine, and wastewater at levels as low as 1 ppm, 100 ppb, and 100 ppb, respectively. Sample extracts were cleaned up by liquid-liquid partitioning, followed by additional cleanup on a column of silica gel. Data are presented concerning the stability of the drug in animal feed, extraction efficiencies, and the use of the silica gel cleanup column to separate the caffeine interference from doxylamine in extracts of human urine. Partition values and ancillary data concerning analysis of the drug in feed, by HPLC at levels as low as 10 ppm are also reported.

Clinical Laboratory Methods

Plasma doxylamine concn were measured by a newly developed GC method in 16 healthy male volunteers (aged 19-28 yr) who received a single oral dose of 25 mg doxylamine. Pharmacokinetics of doxylamine were determined from multiple plasma doxylamine concn measured during the 24 hr postdose. Mean kinetic variables were peak plasma level (99 ng/ml), time of peak (2.4 hr postdose), elimination half-life (10.1 hr) and apparent oral clearance (217 ml/min). It was suggested that analogous analytic methodology can be used to study the pharmacokinetics of other drugs of the same class as doxylamine.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 39 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. Protect from light.

Interactions

Concurrent use may potentiate the CNS depressant effects of either these medications /alcohol or other CNS depression-producing medications/ or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
For more Interactions (Complete) data for DOXYLAMINE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Pope E, Maltepe C, Koren G. Comparing pyridoxine and doxylamine
2: Nuangchamnong N, Niebyl J. Doxylamine succinate-pyridoxine hydrochloride
3: Koren G, Vranderick M, Gill SK, Macleod S. Sex differences in the
4: Cada DJ, Demaris K, Levien TL, Baker DE. Doxylamine succinate/pyridoxine
5: Nulman I, Koren G. Pharmacokinetic comparison of a delayed-release combination
6: Pathak A, Rajput SJ. Simultaneous determination of a ternary mixture of
7: Somashekar BS, Nagana Gowda GA, Ramesha AR, Khetrapal CL. Differential
8: Pelser A, Müller DG, du Plessis J, du Preez JL, Goosen C. Comparative
9: Bookstaff RC, Murphy VA, Skare JA, Minnema D, Sanzgiri U, Parkinson A. Effects
10: Eccles R, Van Cauwenberge P, Tetzloff W, Borum P. A clinical study to
11: Skare JA, Murphy VA, Bookstaff RC, Thompson GA, Heise MA, Horowitz ZD, Powell
12: Slikker W Jr, Holder CL, Lipe GW, Korfmacher WA, Thompson HC Jr, Bailey JR.
13: Thompson HC Jr, Holder CL, Bowman MC. Trace analysis of doxylamine succinate
14: Legler F, Jansen W. [Double-blind long-term study on a combination of
15: CANY J, HUIDOBRO H. [Clinical and experimental study of the antihistaminic
16: Ventura-Gayete JF, de la Guardia M, Garrigues S. On-line sample treatment and
17: Pathak A, Rajput SJ. Simultaneous derivative spectrophotometric analysis of
18: Mizoguchi H, Wilson A, Jerdack GR, Hull JD, Goodale M, Grender JM, Tyler BA.
19: Lee YD, Lee ST. Acute pancreatitis and acute renal failure complicating
20: Argekar AP, Sawant JG. Simultaneous determination of pyridoxine hydrochloride

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